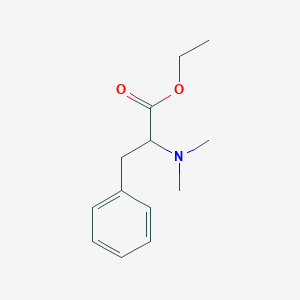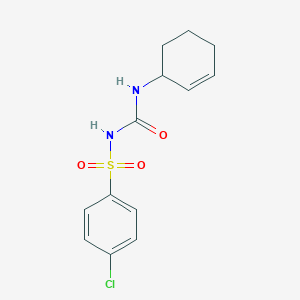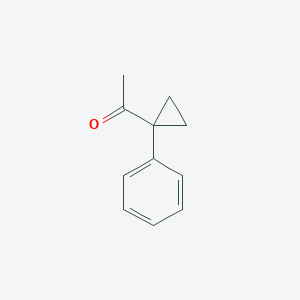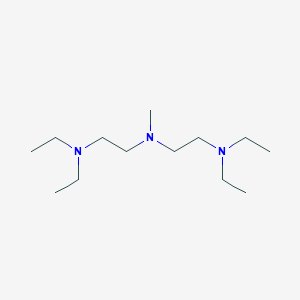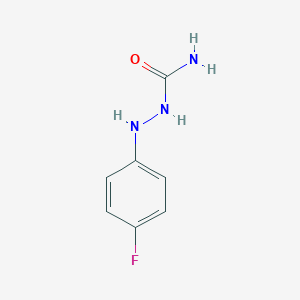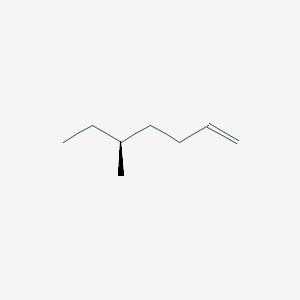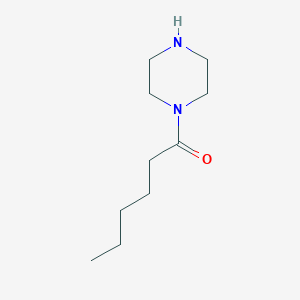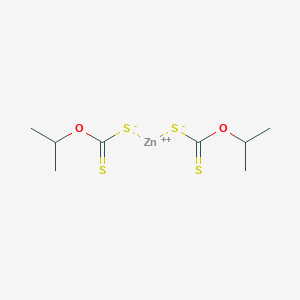
Zinc isopropylxanthate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- is a coordination compound that features zinc as the central metal ion coordinated to two O-(1-methylethyl) carbonodithioate ligands. This compound is known for its unique structural and chemical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
The synthesis of Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- typically involves the reaction of zinc salts with O-(1-methylethyl) carbonodithioate ligands under controlled conditions. One common method includes the following steps:
Reacting zinc chloride with sodium O-(1-methylethyl) carbonodithioate: in an aqueous medium.
Stirring the reaction mixture: at room temperature for several hours to ensure complete complexation.
Isolating the product: by filtration and washing with water to remove any unreacted starting materials.
Drying the product: under vacuum to obtain the pure compound.
Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity and yield.
Chemical Reactions Analysis
Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The O-(1-methylethyl) carbonodithioate ligands can be substituted with other ligands in the presence of suitable reagents, leading to the formation of new coordination compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligand exchange reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in biological systems, particularly in zinc-dependent enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of rubber and plastics as a stabilizer and vulcanization agent.
Mechanism of Action
The mechanism of action of Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- involves its ability to coordinate with various substrates and catalyze chemical reactions. The zinc ion acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The O-(1-methylethyl) carbonodithioate ligands provide stability to the complex and influence its reactivity.
Comparison with Similar Compounds
Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- can be compared with other zinc coordination compounds, such as:
Zinc, bis[O-ethyl carbonodithioato-kappaS,kappaS’]-, (T-4)-: Similar structure but with ethyl groups instead of 1-methylethyl groups.
Zinc, bis[O-phenyl carbonodithioato-kappaS,kappaS’]-, (T-4)-: Features phenyl groups, leading to different chemical properties and applications.
The uniqueness of Zinc, bis[O-(1-methylethyl) carbonodithioato-kappaS,kappaS’]-, (T-4)- lies in its specific ligand structure, which imparts distinct reactivity and stability compared to other similar compounds.
Properties
CAS No. |
1000-90-4 |
|---|---|
Molecular Formula |
C8H14O2S4Zn |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
zinc;propan-2-yloxymethanedithioate |
InChI |
InChI=1S/2C4H8OS2.Zn/c2*1-3(2)5-4(6)7;/h2*3H,1-2H3,(H,6,7);/q;;+2/p-2 |
InChI Key |
SZNCKQHFYDCMLZ-UHFFFAOYSA-L |
SMILES |
CC(C)OC(=S)[S-].CC(C)OC(=S)[S-].[Zn+2] |
Canonical SMILES |
CC(C)OC(=S)[S-].CC(C)OC(=S)[S-].[Zn+2] |
Key on ui other cas no. |
1000-90-4 |
physical_description |
Dry Powder |
Related CAS |
108-25-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


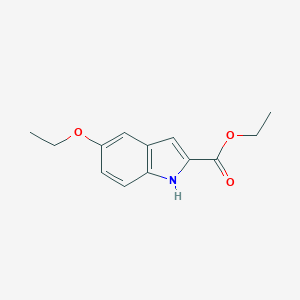
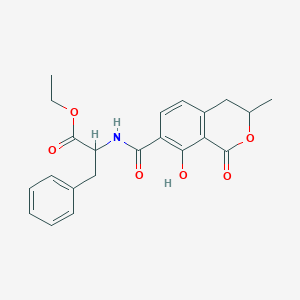
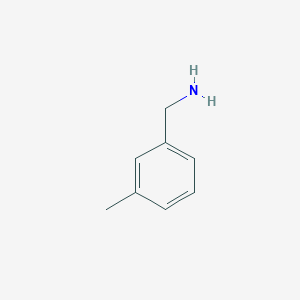
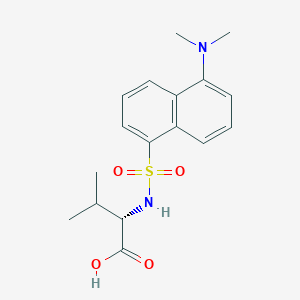
![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)
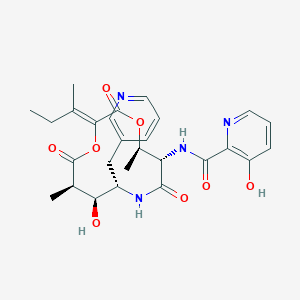
![Pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B90889.png)
